

Physicochemical Properties of N-(3-aminophenyl)butanamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(3-aminophenyl)butanamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)butanamide is a chemical compound of interest in various research and development sectors. A thorough understanding of its physicochemical properties is fundamental for its application, formulation, and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **N-(3-aminophenyl)butanamide**, including its molecular structure, melting point, boiling point, solubility, and partition coefficient. This document also outlines detailed experimental protocols for the determination of these key parameters and explores the compound's potential biological activities through pathway and workflow diagrams.

Introduction

N-(3-aminophenyl)butanamide, with the molecular formula $C_{10}H_{14}N_2O$, is an aromatic amide. Its structure, featuring a butanamide group attached to a meta-substituted aminophenyl ring, suggests potential for various chemical interactions and biological activities. Accurate physicochemical data is crucial for predicting its behavior in different environments, which is a prerequisite for any application in medicinal chemistry, materials science, or other scientific disciplines. This guide aims to consolidate the available data and provide standardized methodologies for its experimental verification.

Physicochemical Properties

The physicochemical properties of **N-(3-aminophenyl)butanamide** have been reported in various chemical databases and supplier specifications. It is important to note that some discrepancies exist in the reported values, which may be attributed to different experimental conditions or measurement techniques. The following table summarizes the available quantitative data.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[Chemchart, NINGBO INNO PHARMCHEM CO.,LTD., butanamide, N-(3-aminophenyl)-]
Molecular Weight	178.23 g/mol	[Chemchart, NINGBO INNO PHARMCHEM CO.,LTD., butanamide, N-(3-aminophenyl)-]
Melting Point	135.75 °C	[Chemchart]
Not Available	[NINGBO INNO PHARMCHEM CO.,LTD.]	
Boiling Point	312.93 °C (Predicted)	[Chemchart]
371.72 °C (Predicted)	[Chemchart]	
398 °C at 760 mmHg	[NINGBO INNO PHARMCHEM CO.,LTD.]	
Density	1.16 g/cm ³ (Predicted)	[Chemchart]
1.129 g/cm ³	[NINGBO INNO PHARMCHEM CO.,LTD.]	
Water Solubility	384.07 mg/L (Predicted)	[Chemchart]
1558.9 mg/L (Predicted)	[Chemchart]	
logP (Octanol/Water Partition Coefficient)	1.4 (Predicted, XlogP)	[PubChemLite]
pKa	No experimental data found. Estimated values for the aromatic amine are expected to be around 4-5, and for the amide proton, around 17.	

Experimental Protocols

To ensure accurate and reproducible determination of the physicochemical properties of **N-(3-aminophenyl)butanamide**, the following standardized experimental protocols are recommended.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which **N-(3-aminophenyl)butanamide** transitions from a solid to a liquid state.

Methodology:

- **Sample Preparation:** A small, dry sample of **N-(3-aminophenyl)butanamide** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate (1-2 °C/min) as the expected melting point is approached.
- **Observation:** The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid **N-(3-aminophenyl)butanamide** equals the atmospheric pressure.

Methodology:

- **Sample Preparation:** A small amount of the liquid sample is placed in a small test tube.

- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of **N-(3-aminophenyl)butanamide** in a saturated aqueous solution at a given temperature.

Methodology:

- **Sample Preparation:** An excess amount of solid **N-(3-aminophenyl)butanamide** is added to a known volume of distilled or deionized water in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated aqueous solution.
- **Quantification:** The concentration of **N-(3-aminophenyl)butanamide** in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for quantification.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of **N-(3-aminophenyl)butanamide** in n-octanol versus water at equilibrium.

Methodology:

- Solvent Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- Sample Preparation: A known amount of **N-(3-aminophenyl)butanamide** is dissolved in either the water-saturated octanol or the octanol-saturated water.
- Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The funnel is shaken for a set period to allow for the partitioning of the solute between the two phases.
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
- Quantification: The concentration of **N-(3-aminophenyl)butanamide** in each phase is determined using an appropriate analytical method (e.g., UV-Vis or HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of **N-(3-aminophenyl)butanamide**.

Methodology:

- Sample Preparation: A precise amount of **N-(3-aminophenyl)butanamide** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

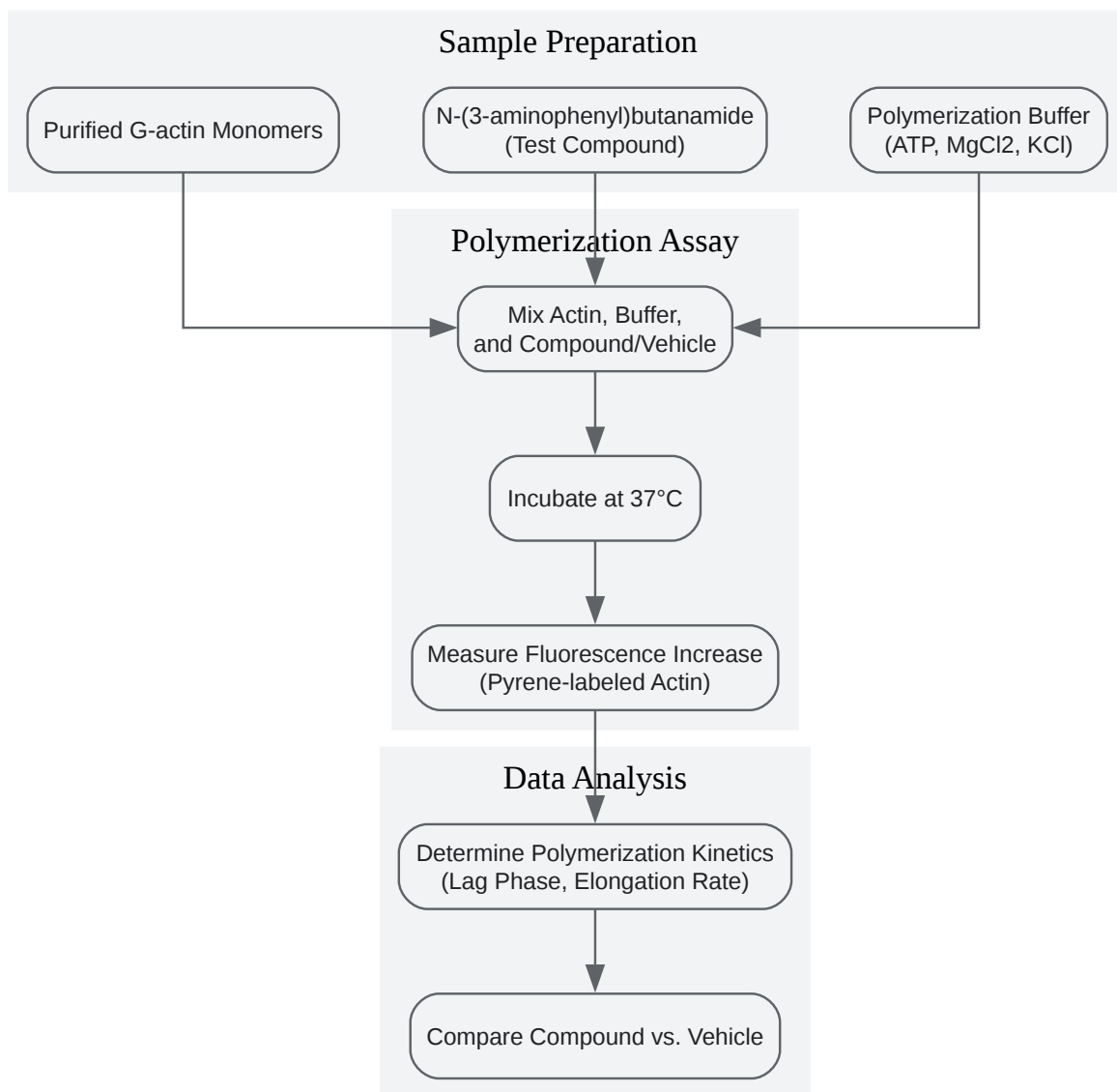
- **Titration:** A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point(s) of the titration curve.

Potential Biological Activities and Associated Pathways

Preliminary information suggests that **N-(3-aminophenyl)butanamide** may interact with key cellular processes, including the regulation of the actin cytoskeleton and platelet activation.

Experimental Workflow for Assessing Impact on Actin Polymerization

The following diagram illustrates a typical workflow to investigate the effect of a small molecule like **N-(3-aminophenyl)butanamide** on actin polymerization.



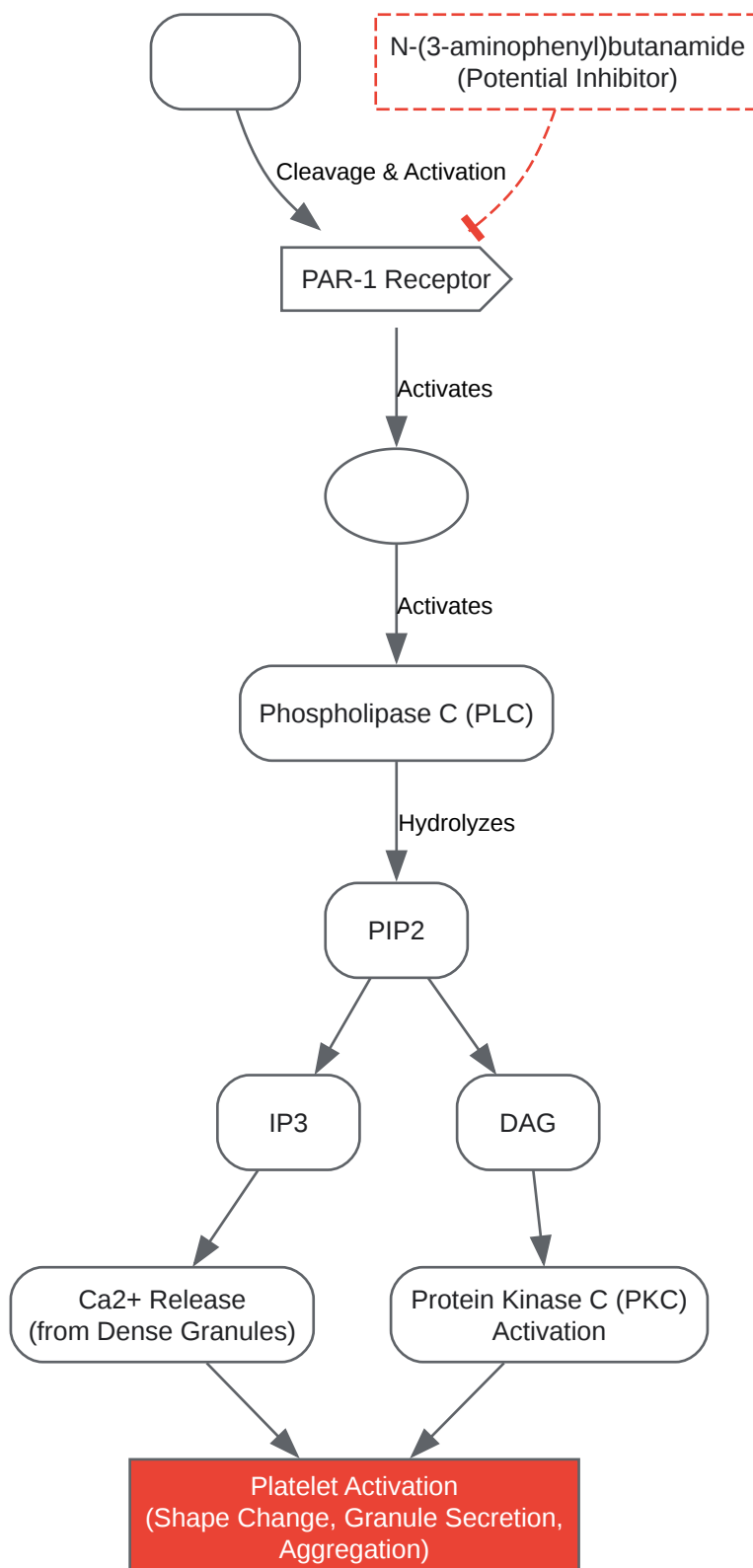
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Caption: Workflow for in vitro actin polymerization assay.

Thrombin Receptor (PAR-1) Signaling Pathway in Platelet Activation

N-(3-aminophenyl)butanamide may inhibit platelet activation, potentially by interfering with the thrombin receptor signaling pathway. The diagram below outlines the key steps in this

pathway.



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Caption: Simplified thrombin receptor (PAR-1) signaling cascade.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **N-(3-aminophenyl)butanamide**. While a range of values for key parameters has been reported, this document offers standardized experimental protocols to enable researchers to determine these properties with high accuracy and reproducibility. The exploration of its potential biological activities, particularly in the context of actin dynamics and platelet aggregation, opens avenues for further investigation into its mechanism of action and potential therapeutic applications. Future work should focus on obtaining precise experimental data, especially for pKa, and elucidating the specific molecular interactions underlying its biological effects.

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